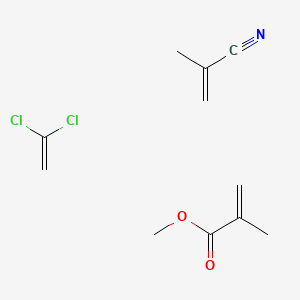
1,1-Dichloroethene;methyl 2-methylprop-2-enoate;2-methylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
1,1-Dichloroethene
1,1-Dichloroethene is produced by the dehydrochlorination of 1,1,2-trichloroethane. This reaction is base-catalyzed, typically using sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)2) at around 100°C .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate is synthesized through the esterification of methacrylic acid with methanol. Industrial production often involves the carboalkoxylation of ethylene to produce methyl propionate, which is then converted to methyl methacrylate .
2-Methylprop-2-enenitrile
2-Methylprop-2-enenitrile is produced by the ammoxidation of isobutylene, where isobutylene reacts with ammonia and oxygen in the presence of a catalyst .
Analyse Des Réactions Chimiques
1,1-Dichloroethene
1,1-Dichloroethene undergoes polymerization to form polyvinylidene chloride. It can also participate in addition reactions with various reagents, such as hydrogen chloride, to form 1,1,1-trichloroethane .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate undergoes polymerization to form poly(methyl methacrylate) (PMMA). It can also react with nucleophiles in Michael addition reactions .
2-Methylprop-2-enenitrile
2-Methylprop-2-enenitrile can undergo polymerization to form poly(methacrylonitrile). It can also participate in addition reactions with various nucleophiles .
Applications De Recherche Scientifique
1,1-Dichloroethene
1,1-Dichloroethene is used in the production of polyvinylidene chloride polymers, which are used in food wrap, carpet backing, and other applications . It is also used in semiconductor device fabrication for growing high-purity silicon dioxide films .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate is primarily used in the production of PMMA, which is used in applications such as acrylic glass, contact lenses, and medical devices .
2-Methylprop-2-enenitrile
2-Methylprop-2-enenitrile is used in the preparation of homopolymers, copolymers, elastomers, and plastics. It is also used as a chemical intermediate in the preparation of acids, amides, amines, esters, and other nitriles .
Mécanisme D'action
1,1-Dichloroethene
1,1-Dichloroethene exerts its effects primarily through polymerization, forming polyvinylidene chloride. This polymerization process involves the formation of covalent bonds between monomer units .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate polymerizes to form PMMA through a free-radical mechanism. The polymerization involves the initiation, propagation, and termination steps, resulting in the formation of long polymer chains .
2-Methylprop-2-enenitrile
2-Methylprop-2-enenitrile polymerizes through a free-radical mechanism, similar to methyl 2-methylprop-2-enoate. The polymerization process involves the formation of covalent bonds between monomer units .
Comparaison Avec Des Composés Similaires
1,1-Dichloroethene
Similar compounds include vinyl chloride and 1,2-dichloroethane. 1,1-Dichloroethene is unique in its ability to form polyvinylidene chloride, which has distinct properties compared to polyvinyl chloride .
Methyl 2-methylprop-2-enoate
Similar compounds include ethyl methacrylate and butyl methacrylate. Methyl 2-methylprop-2-enoate is unique in its widespread use in the production of PMMA, which has excellent optical properties and chemical resistance .
2-Methylprop-2-enenitrile
Similar compounds include acrylonitrile and ethyl acrylonitrile. 2-Methylprop-2-enenitrile is unique in its use as a chemical intermediate in the preparation of various polymers and other chemicals .
Propriétés
Numéro CAS |
32335-23-2 |
|---|---|
Formule moléculaire |
C11H15Cl2NO2 |
Poids moléculaire |
264.14 g/mol |
Nom IUPAC |
1,1-dichloroethene;methyl 2-methylprop-2-enoate;2-methylprop-2-enenitrile |
InChI |
InChI=1S/C5H8O2.C4H5N.C2H2Cl2/c1-4(2)5(6)7-3;1-4(2)3-5;1-2(3)4/h1H2,2-3H3;1H2,2H3;1H2 |
Clé InChI |
WSUBWMZAALBLBW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C#N.CC(=C)C(=O)OC.C=C(Cl)Cl |
Numéros CAS associés |
32335-23-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-azaheptacyclo[16.6.1.15,9.02,16.04,14.021,25.012,26]hexacosa-1(24),2,4(14),5,7,9(26),12,15,17,21(25),22-undecaene](/img/structure/B14680985.png)
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14680992.png)
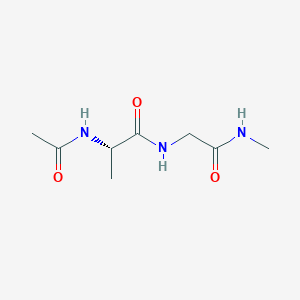
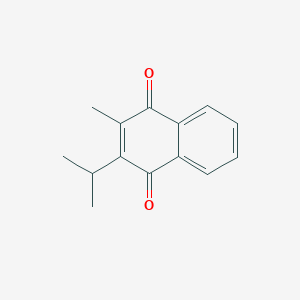
![2-[(Propan-2-yl)oxy]phenyl methoxycarbamate](/img/structure/B14681006.png)
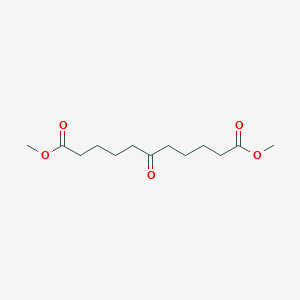
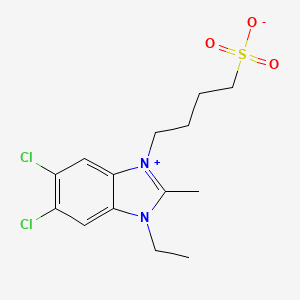
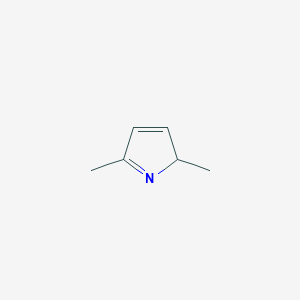
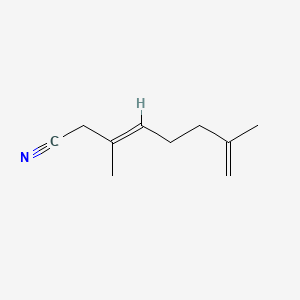
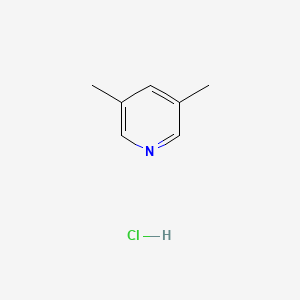
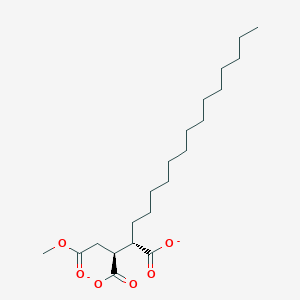
![1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol](/img/structure/B14681077.png)

